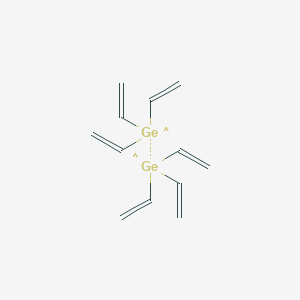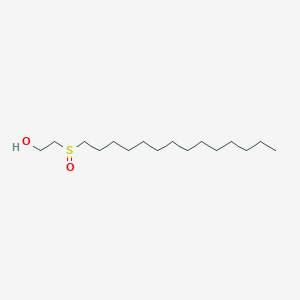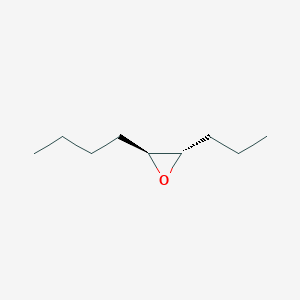
(2S,3S)-2-Butyl-3-propyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Butyl-3-propyloxirane is a chiral epoxide compound with significant importance in organic chemistry. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various complex molecules. The compound’s structure consists of a three-membered oxirane ring with butyl and propyl substituents, making it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Butyl-3-propyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method provides high enantioselectivity and yields the desired chiral epoxide.
Industrial Production Methods
Industrial production of this compound can be achieved through the use of flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The continuous flow conditions allow for better control over reaction parameters, leading to higher yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Butyl-3-propyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions, alkoxides, and amines are used under basic or acidic conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(2S,3S)-2-Butyl-3-propyloxirane has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating stereochemical effects in biological systems.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Butyl-3-propyloxirane involves the interaction with nucleophiles, leading to the opening of the oxirane ring. This ring-opening reaction is facilitated by the strain in the three-membered ring, making it highly reactive. The compound can target various molecular pathways depending on the nucleophile involved, resulting in the formation of different products .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-Butyl-3-propyloxirane: The enantiomer of (2S,3S)-2-Butyl-3-propyloxirane with similar chemical properties but different stereochemistry.
(2S,3S)-2-Butyl-3-methyloxirane: A similar compound with a methyl group instead of a propyl group.
(2S,3S)-2-Butyl-3-ethyloxirane: Another similar compound with an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for asymmetric synthesis and the development of chiral drugs and materials .
Properties
CAS No. |
56740-09-1 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2S,3S)-2-butyl-3-propyloxirane |
InChI |
InChI=1S/C9H18O/c1-3-5-7-9-8(10-9)6-4-2/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
IKNXPNNMKVOEMV-IUCAKERBSA-N |
Isomeric SMILES |
CCCC[C@H]1[C@@H](O1)CCC |
Canonical SMILES |
CCCCC1C(O1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
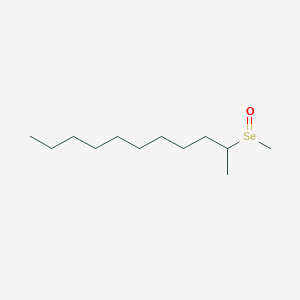

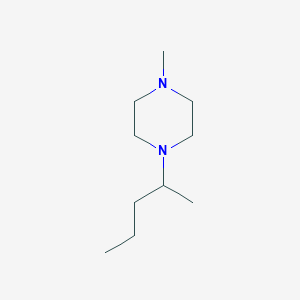
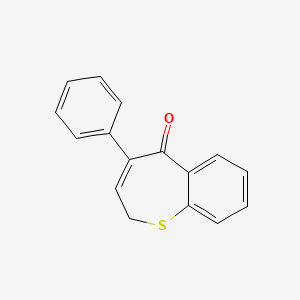
methanone](/img/structure/B14624954.png)
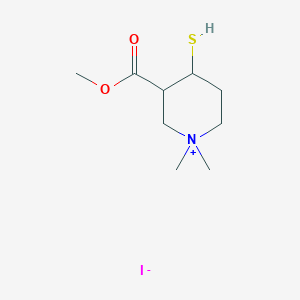

![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)
